

LC-MS/MS protocol for Flumethiazide quantification in plasma

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Compound of Interest

Compound Name: *Flumethiazide*

Cat. No.: *B1672884*

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An LC-MS/MS method for the quantification of **Flumethiazide** in plasma has been developed and validated. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Flumethiazide is a thiazide diuretic used in the management of hypertension and edema. Accurate and sensitive quantification of **Flumethiazide** in biological matrices like plasma is crucial for pharmacokinetic and bioequivalence studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred method for bioanalytical applications. This application note details a robust LC-MS/MS protocol for the determination of **Flumethiazide** in human plasma. The method utilizes Solid-Phase Extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.

Experimental Protocol

Chemicals and Reagents

- **Flumethiazide** reference standard (>98% purity)
- Hydrochlorothiazide (Internal Standard, IS) (>98% purity)
- Acetonitrile, Methanol (LC-MS grade)

- Formic acid (LC-MS grade)
- Ammonium acetate (Analytical grade)
- Deionized water (18.2 MΩ·cm)
- Human plasma (K2-EDTA)

Instrumentation

A standard LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

- LC System: Agilent 1260 Infinity LC or equivalent[1]
- Mass Spectrometer: Agilent 6410B Triple Quadrupole LC/MS or equivalent[1]
- Analytical Column: Zorbax RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 μm) or equivalent[1]

Preparation of Solutions

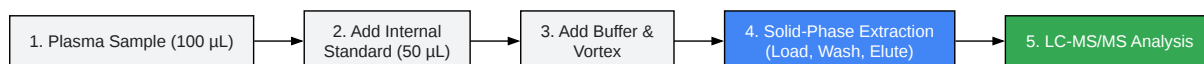
- Stock Solutions (1 mg/mL): Stock solutions of **Flumethiazide** and Hydrochlorothiazide (IS) were prepared by dissolving the compounds in methanol.
- Working Solutions: Working solutions were prepared by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
- Calibration Standards and Quality Control (QC) Samples: Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.[2] The concentration range for **Flumethiazide** was established from 1.0 to 500.0 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

The sample preparation workflow involves a solid-phase extraction procedure to remove plasma proteins and other interferences.[2][3]

- To 100 μL of plasma sample (calibrator, QC, or unknown), add 50 μL of the IS working solution (e.g., 100 ng/mL Hydrochlorothiazide) and vortex for 30 seconds.[2]

- Add 100 μL of 5 mM ammonium formate (pH 3.0) and vortex for another 30 seconds.[2]
- Condition an SPE cartridge (e.g., Waters Oasis HLB) with 1.0 mL of methanol followed by 1.0 mL of deionized water.[2]
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge with 1.0 mL of deionized water.
- Dry the cartridge for approximately 1 minute under nitrogen gas.[2]
- Elute the analytes with 0.5 mL of the mobile phase elution solvent.
- Inject 5.0 μL of the eluate into the LC-MS/MS system.[2]



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Figure 1: Solid-Phase Extraction (SPE) Workflow.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

The chromatographic conditions were optimized to achieve a short run time with good peak shape and separation from endogenous plasma components.

Parameter	Value
Column	Zorbax RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 μ m)[1]
Mobile Phase A	0.1% Formic Acid in Water[1]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[1]
Flow Rate	0.40 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C[1]
Gradient Program	Time (min): 0.0, %B: 5; Time (min): 2.5, %B: 95; Time (min): 3.0, %B: 95; Time (min): 3.1, %B: 5; Time (min): 4.0, %B: 5
Total Run Time	4.0 minutes

Mass Spectrometry Conditions

The mass spectrometer was operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.

Parameter	Flumethiazide	Hydrochlorothiazide (IS)
Ionization Mode	ESI Negative[2][3]	ESI Negative[2][3]
Precursor Ion (m/z)	363.0	296.0[2]
Product Ion (m/z)	282.0	204.9[2]
Fragmentor Voltage (V)	140	95[2]
Collision Energy (eV)	20	33[2]
Gas Temperature	350 °C	
Gas Flow	10 L/min	
Nebulizer Pressure	40 psi	

Method Validation Summary

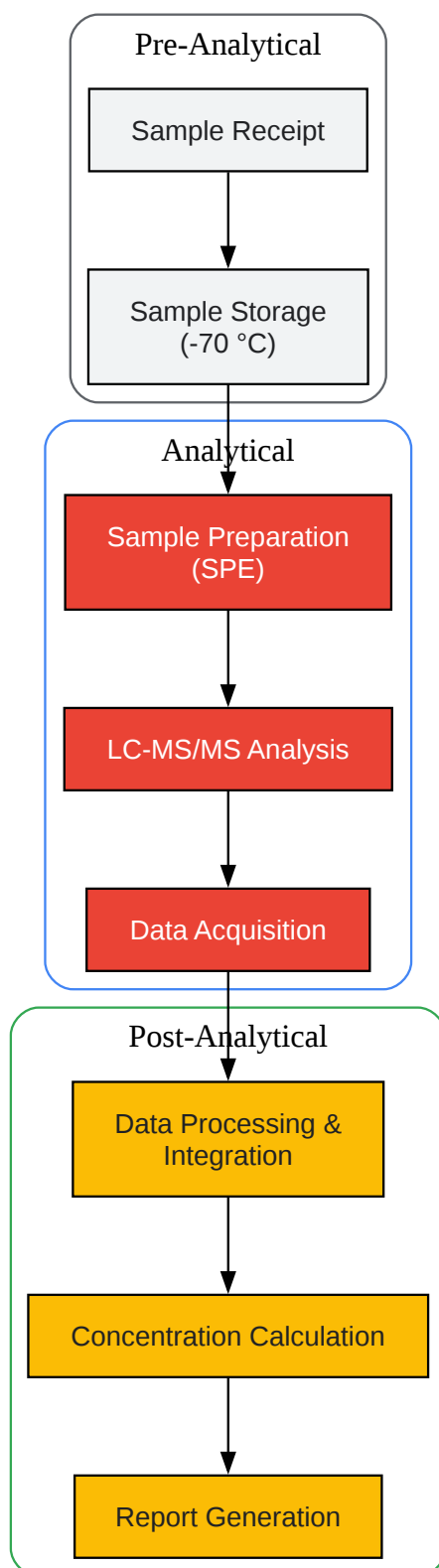
The method was validated according to established bioanalytical method validation guidelines.

[4]

Parameter	Result
Linearity Range	1.0 - 500.0 ng/mL
Correlation Coefficient (r^2)	> 0.995
Selectivity	No significant interference observed at the retention times of the analyte and IS.
Intra-day Precision (%CV)	< 15% (< 20% at LLOQ)[3]
Inter-day Precision (%CV)	< 15% (< 20% at LLOQ)[3]
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)[3]
Mean Extraction Recovery	> 85%[5]
Matrix Effect	IS-normalized matrix factor between 0.85 and 1.15.[2]
Stability	Stable under tested conditions (Freeze-thaw, short-term, long-term).[4]

Overall Analytical Workflow

The complete process from sample reception to final data reporting follows a structured workflow to ensure data integrity and reproducibility.



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Figure 2: Bioanalytical Laboratory Workflow.

Conclusion

This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of **Flumethiazide** in human plasma. The protocol, involving a straightforward solid-phase extraction and a rapid chromatographic run, is well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The method demonstrates excellent performance characteristics and can be reliably applied to pharmacokinetic and clinical studies.

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